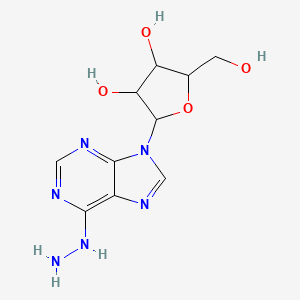

1-Aminoadenosine

Description

Structure

3D Structure

Properties

CAS No. |

5746-27-0 |

|---|---|

Molecular Formula |

C10H14N6O4 |

Molecular Weight |

282.26 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4/c11-15-8-5-9(13-2-12-8)16(3-14-5)10-7(19)6(18)4(1-17)20-10/h2-4,6-7,10,17-19H,1,11H2,(H,12,13,15)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

DGKZTAGCCXJUAT-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NN |

Synonyms |

1-aminoadenosine |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Derivatization of 6 Hydrazinyl 9 Pentofuranosyl 9h Purine

Advanced Chemical Synthesis Approaches

Chemical synthesis provides a robust and versatile platform for the production of 6-Hydrazinyl-9-pentofuranosyl-9H-purine. The strategies often involve multi-step sequences that begin with readily available precursors and systematically build the target compound.

The cornerstone of synthesizing the 6-hydrazinyl moiety is the nucleophilic aromatic substitution reaction. The most common precursor for this transformation is a purine (B94841) ring bearing a suitable leaving group at the C6 position, typically a halogen. 6-Chloropurine (B14466) derivatives are frequently employed for this purpose. nih.govnih.gov The general pathway involves the reaction of a 6-chloro-9-pentofuranosyl-9H-purine with hydrazine (B178648) hydrate. jchps.com The lone pair of electrons on the hydrazine nitrogen attacks the electron-deficient C6 carbon of the purine ring, displacing the chloride ion.

This reaction is typically carried out in a polar solvent such as ethanol (B145695) and may be facilitated by a base like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. jchps.com The pentofuranosyl group is usually installed prior to the introduction of the hydrazinyl group. This glycosylation step itself is a critical part of the synthesis, often starting from a protected pentose (B10789219) (e.g., acetylated ribose) and coupling it to the N9 position of 6-chloropurine.

The key reaction can be summarized as: 6-chloro-9-pentofuranosyl-9H-purine + NH₂NH₂ (Hydrazine) → 6-Hydrazinyl-9-pentofuranosyl-9H-purine + HCl

Achieving the correct isomer is paramount, demanding high levels of regioselectivity and stereoselectivity.

Regioselectivity: This refers to the specific position of substitution on both the purine ring and the sugar.

N9 Glycosylation: The attachment of the pentofuranosyl sugar preferentially occurs at the N9 position of the purine ring over other possible sites like N7. This is often controlled using methods like the silyl-Hilbert-Johnson reaction, where the purine base is silylated before coupling with the sugar halide, which generally favors the thermodynamically more stable N9 isomer. nih.gov

C6 Substitution: The reaction with hydrazine is highly regioselective for the C6 position in 6-chloropurine precursors because the C6 carbon is more electrophilic than the C2 or C8 positions due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) portion of the purine ring. researchgate.net

Stereoselectivity: This concerns the spatial orientation at the anomeric carbon (C1') of the pentofuranosyl sugar. The biologically active form of nucleosides is typically the β-anomer. Control of stereochemistry is often achieved by using neighboring group participation from a protecting group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar. This group shields one face of the molecule, directing the incoming purine base to attack from the opposite face, resulting predominantly in the β-glycosidic bond.

The efficiency of the synthesis is heavily dependent on the optimization of various reaction parameters. researchgate.net Key factors that are systematically varied to maximize yield and purity include the choice of solvent, reaction temperature, time, and the presence or absence of a catalyst. For the hydrazinolysis of 6-chloropurines, refluxing in ethanol is a common condition. jchps.com The reaction time is also critical; sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can sometimes lead to the formation of side products. researchgate.net

Below is a representative table illustrating how reaction conditions can be optimized for a generic nucleophilic substitution on a purine ring.

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Solvent | Ethanol | DMF | Acetonitrile | Ethanol often provides a good balance of solubility for both the purine precursor and hydrazine, leading to higher yields. jchps.com |

| Temperature | Room Temp | Reflux (e.g., ~78°C for EtOH) | 100°C | Refluxing is typically required to provide sufficient activation energy for the substitution, significantly increasing the reaction rate compared to room temperature. researchgate.net |

| Base | None | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | A non-nucleophilic base is often added to scavenge the acid byproduct (HCl), preventing potential side reactions and driving the equilibrium towards the product. jchps.com |

| Time | 2 hours | 8 hours | 24 hours | An optimal time (e.g., 8 hours) is sought to maximize conversion without promoting degradation or side-product formation. researchgate.net |

Enzymatic and Biocatalytic Synthesis Routes

As an alternative to chemical synthesis, enzymatic routes offer high selectivity and operate under mild, environmentally friendly conditions. These biocatalytic methods can circumvent the need for extensive protecting group chemistry.

Two main classes of enzymes are particularly relevant for the synthesis of 6-Hydrazinyl-9-pentofuranosyl-9H-purine:

Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of a glycosidic bond. For synthesis, the reaction is run in the reverse direction, coupling a purine base with an activated sugar, ribose-1-phosphate (B8699412) or pentose-1-phosphate. nih.gov The synthesis would involve reacting 6-hydrazinylpurine with a suitable pentose-1-phosphate in the presence of a specific NP. A key challenge is enzyme specificity; the NP must be able to accept the modified 6-hydrazinylpurine as a substrate, which may require enzyme engineering. nih.govnih.gov

Glycosyltransferases (GTs): GTs catalyze the transfer of a sugar moiety from a nucleotide-sugar donor (e.g., UDP-pentose) to an acceptor molecule, in this case, the 6-hydrazinylpurine base. nih.gov Like NPs, the utility of GTs depends on their substrate tolerance. Engineering GTs to accept non-natural bases and donors is an active area of research. nih.gov

The table below compares these two enzymatic approaches.

| Enzyme Class | Substrates | Reaction Type | Key Considerations |

|---|---|---|---|

| Nucleoside Phosphorylases (NPs) | 6-Hydrazinylpurine + Pentose-1-Phosphate | Reversible Phosphorolysis | Reaction equilibrium can affect yield. Enzyme must accept the modified purine base. nih.gov |

| Glycosyltransferases (GTs) | 6-Hydrazinylpurine + Nucleotide-Sugar (e.g., UDP-pentose) | Irreversible Glycosyl Transfer | Reaction is often thermodynamically favorable but requires access to expensive nucleotide-sugar donors. High substrate specificity can be a limitation. nih.gov |

The success of any biocatalytic synthesis hinges on both thermodynamics and kinetics.

Thermodynamics: This governs the position of the reaction equilibrium and the maximum theoretical yield. For reversible enzymes like Nucleoside Phosphorylases, the equilibrium constant for the formation of a non-natural nucleoside may be unfavorable. nih.gov The reaction can be driven towards the product by using a high concentration of one substrate or by removing one of the products as it is formed.

Kinetics: This relates to the rate at which the reaction proceeds. The kinetic efficiency of an enzyme for a non-native substrate like 6-hydrazinylpurine is typically lower than for its natural substrate. This is reflected in a higher Michaelis constant (Km), indicating weaker binding, and/or a lower catalytic turnover number (kcat). Therefore, a higher concentration of the enzyme or longer reaction times may be necessary to achieve a practical yield.

Chemical Modifications and Analog Design for Mechanistic Studies

Modifications to the sugar portion of nucleoside analogs can significantly impact their biological activity by influencing factors such as metabolic stability, cellular uptake, and interaction with target enzymes. While direct derivatization of the pentofuranosyl moiety of 6-Hydrazinyl-9-pentofuranosyl-9h-purine is not extensively documented in dedicated studies, established methodologies for sugar modification in other purine nucleosides provide a roadmap for creating a diverse library of analogs. researchgate.net

Key synthetic strategies for altering the pentofuranosyl ring include:

Deoxygenation: The synthesis of 2'-deoxy and 3'-deoxy analogs is a common strategy to enhance metabolic stability against degradation by nucleosidases. nih.gov For instance, the synthesis of 2'-deoxy-β-D-erythro-pentofuranosyl purines often involves the use of protected sugar precursors that are subsequently coupled with the purine base. nih.govresearchgate.net A general approach to 2-chloro-9-(2-deoxy-β-D-ribofuranosyl)purine involves diazotization and chloride replacement of the corresponding 2-amino precursor. researchgate.net

Introduction of Substituents: The introduction of various substituents at the 2', 3', or 5' positions of the sugar ring can modulate the analog's properties. For example, the synthesis of 3'-azido-2',3'-dideoxy-β-D-erythro-pentofuranosyl purine derivatives has been achieved, demonstrating the feasibility of introducing functionalities that can influence biological activity. nih.gov

These synthetic approaches, while not specific to 6-Hydrazinyl-9-pentofuranosyl-9h-purine in the available literature, represent a powerful toolkit for generating novel analogs with modified sugar moieties to probe their biological significance.

The hydrazine group at the C6 position of the purine ring is a prime target for chemical modification, offering a versatile handle for introducing a wide array of functional groups. A prominent strategy involves the condensation of the hydrazine moiety with various aldehydes and ketones to form hydrazone derivatives.

This reaction is typically carried out by reacting 6-hydrazino-9-(β-D-ribofuranosyl)-9H-purine with a range of substituted benzaldehydes in a suitable solvent. The resulting hydrazones can be readily purified and characterized using standard spectroscopic techniques. This approach allows for the systematic exploration of the steric and electronic effects of different substituents on the biological activity of the parent compound.

Table 1: Examples of Synthesized Hydrazone Derivatives of 6-Hydrazinyl-9-pentofuranosyl-9h-purine

| Compound Name | Reactant |

| 6-(N-(4-methylbenzylidene)hydrazino)-9-(β-D-ribofuranosyl)-9H-purine | 4-methylbenzaldehyde |

| 6-(N-(4-chlorobenzylidene)hydrazino)-9-(β-D-ribofuranosyl)-9H-purine | 4-chlorobenzaldehyde |

| 6-(N-(4-methoxybenzylidene)hydrazino)-9-(β-D-ribofuranosyl)-9H-purine | 4-methoxybenzaldehyde |

This table is generated based on the general synthetic methodology described in the text and does not represent a direct reproduction from a single source.

Modification of the purine ring itself, at positions other than C6, provides another avenue for creating structural diversity and fine-tuning the biological properties of 6-Hydrazinyl-9-pentofuranosyl-9h-purine. Synthetic strategies often involve multi-step sequences starting from appropriately substituted pyrimidine precursors.

For instance, the synthesis of 2,6,9-trisubstituted purine derivatives can be achieved through a convergent synthesis. semanticscholar.org This often begins with a substituted pyrimidine which is then elaborated to form the imidazole (B134444) ring of the purine system. Subsequent modifications at the C2 and C6 positions can be achieved through nucleophilic substitution reactions. A general route to 2,6,9-trisubstituted purines involves the reaction of a 6-chloro-9-substituted purine with various nucleophiles. semanticscholar.org

Furthermore, the synthesis of 6,8,9-trisubstituted purine analogs has been reported, starting from 4,6-dichloro-5-nitropyrimidine. nih.gov This approach allows for the introduction of a variety of substituents at the C8 position, which can significantly influence the electronic distribution and steric profile of the purine ring.

The introduction of substituents at various positions on the purine ring can lead to compounds with altered biological activities. For example, the synthesis of 2,9-disubstituted-6-morpholino purine derivatives has been accomplished, showcasing the versatility of synthetic routes to access a wide range of purine analogs. mdpi.com

Molecular Mechanisms of Interaction and Intracellular Activity in Vitro and in Silico

Enzymatic Target Interactions and Inhibition Kinetics

As a purine (B94841) analogue, 6-hydrazinyl-9-pentofuranosyl-9H-purine is anticipated to interact with a range of enzymes involved in purine metabolism. The nature and kinetics of these interactions are crucial to understanding its biological effects.

Purine nucleoside analogues are well-documented modulators of key enzymes in purine metabolism. 6-substituted purine derivatives, a class to which 6-hydrazinyl-9-pentofuranosyl-9H-purine belongs, have shown significant interactions with enzymes such as Purine Nucleoside Phosphorylase (PNP) and various kinases.

Purine Nucleoside Phosphorylase (PNP): PNP is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of N-glycosidic bonds in nucleosides to form the corresponding purine base and ribose-1-phosphate (B8699412). Many purine analogues act as inhibitors of PNP. The inhibition is typically competitive with respect to the natural nucleoside substrate nih.gov. The hydrazinyl group at the 6-position of the purine ring in 6-hydrazinyl-9-pentofuranosyl-9H-purine likely influences its binding to the active site of PNP, potentially leading to inhibitory activity.

Kinases: Kinases are essential for the phosphorylation of nucleosides to their active nucleotide forms. Purine analogues can be substrates for kinases, leading to the formation of fraudulent nucleotides that can inhibit other enzymes or be incorporated into nucleic acids. For instance, 2,6,9-trisubstituted purines have been identified as potent inhibitors of receptor tyrosine kinases like PDGFRα nih.gov. The pentofuranosyl moiety of 6-hydrazinyl-9-pentofuranosyl-9H-purine allows it to be recognized by nucleoside kinases, initiating its intracellular phosphorylation.

Below is a table summarizing the potential interactions of 6-hydrazinyl-9-pentofuranosyl-9H-purine with purine metabolic enzymes, based on the activities of similar purine analogues.

| Enzyme Target | Predicted Interaction | Potential Kinetic Profile |

| Purine Nucleoside Phosphorylase (PNP) | Competitive Inhibition | Micromolar to nanomolar Ki |

| Ribonucleotide Reductase | Allosteric Inhibition (as a triphosphate) | Data not available |

| Adenosine (B11128) Kinase | Substrate | Data not available |

| Deoxycytidine Kinase | Substrate | Data not available |

| Receptor Tyrosine Kinases | Inhibition | Nanomolar IC50 |

The de novo synthesis of purines is a fundamental cellular process that constructs purine nucleotides from simpler precursors. This pathway is a known target for various antimetabolites, including purine analogues. The regulation of this pathway occurs at several levels, with feedback inhibition playing a critical role duke.edu.

Purine analogues can interfere with this pathway in several ways. Once phosphorylated, they can act as feedback inhibitors of key enzymes in the pathway, such as glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme nih.gov. For example, the prodrug azathioprine is converted to 6-mercaptopurine (B1684380) (6-MP), which then inhibits multiple steps in the conversion of PRPP to inosine monophosphate (IMP) youtube.com. It is plausible that the phosphorylated derivatives of 6-hydrazinyl-9-pentofuranosyl-9H-purine could exert similar inhibitory effects on the de novo purine synthesis pathway.

The structural resemblance of 6-hydrazinyl-9-pentofuranosyl-9H-purine to natural purine nucleosides like adenosine and guanosine is the basis for its action as a substrate mimic. By competing with the natural substrates for the active sites of enzymes, it can effectively block metabolic pathways.

For example, in the case of PNP, the analogue binds to the same active site as inosine or guanosine, preventing the natural substrate from being processed nih.gov. In silico docking studies with other purine analogues have helped to visualize these interactions and guide the design of more potent inhibitors. While specific allosteric modulation by this compound has not been reported, purine nucleotides are known to be allosteric regulators of many enzymes, and it is conceivable that the phosphorylated forms of 6-hydrazinyl-9-pentofuranosyl-9H-purine could function in a similar capacity.

Nucleic Acid Interactions and Biosynthesis Perturbation

Beyond its effects on purine metabolism, the ultimate biological activity of many nucleoside analogues is realized through their interaction with nucleic acid biosynthesis.

For a nucleoside analogue to be incorporated into DNA or RNA, it must first be converted to its triphosphate form by cellular kinases. The resulting triphosphate derivative of 6-hydrazinyl-9-pentofuranosyl-9H-purine can then serve as a substrate for DNA and RNA polymerases. The efficiency of incorporation depends on how well the analogue triphosphate is recognized by the polymerase active site. Studies with other 6-substituted purine analogues have demonstrated their ability to be incorporated into nucleic acids nih.gov. The presence of the hydrazinyl group at the 6-position would likely alter the hydrogen bonding properties of the base, potentially leading to mispairing during replication or transcription.

Once incorporated into a growing nucleic acid chain, a purine analogue can have several detrimental effects. It can act as a chain terminator if it lacks a 3'-hydroxyl group on the pentose (B10789219) sugar, or if its presence sterically hinders the addition of the next nucleotide. Alternatively, if chain elongation continues, the presence of the analogue can affect the fidelity of subsequent replication or transcription.

The altered hydrogen bonding capacity of the 6-hydrazinyl group could lead to incorrect base pairing, resulting in mutations. For example, human DNA polymerase η is known to bypass deaminated purine lesions, sometimes in an error-prone manner nih.gov. The interaction of DNA polymerases with templates containing purine analogues is a complex process, with the structure of the polymerase active site playing a key role in determining the outcome researchgate.net. The incorporation of a fraudulent base can also alter the local DNA or RNA structure, which may interfere with the binding of other proteins.

The following table summarizes the potential effects of 6-hydrazinyl-9-pentofuranosyl-9H-purine on nucleic acid biosynthesis.

| Process | Potential Effect | Mechanistic Rationale |

| DNA Replication | Incorporation into DNA, potential chain termination, increased mutation rate | Substrate for DNA polymerases; altered hydrogen bonding of the 6-hydrazinyl group leading to mispairing. |

| RNA Transcription | Incorporation into RNA, altered RNA structure and function | Substrate for RNA polymerases; potential for altered secondary structure and interference with protein binding. |

Base Pairing and Stacking Interactions in Modified Nucleic Acids

The incorporation of modified nucleosides like 6-Hydrazinyl-9-pentofuranosyl-9H-purine into nucleic acid strands can significantly alter their structural and functional properties. The hydrazinyl moiety at the 6-position, replacing the amino group of adenosine, is expected to disrupt standard Watson-Crick base pairing. This modification can alter the hydrogen-bonding pattern, potentially leading to mismatches or alternative pairing geometries, thereby affecting the fidelity of DNA replication and transcription.

Cellular Pathway Modulation (Mechanistic Studies in Model Systems)

As a purine analog, 6-Hydrazinyl-9-pentofuranosyl-9H-purine is hypothesized to interfere with metabolic pathways and signaling cascades that utilize purine nucleosides. Mechanistic studies on related compounds in various model systems have elucidated key cellular processes that are often perturbed, including cell cycle progression and programmed cell death.

Purine analogs are well-documented modulators of cell cycle progression, often by interfering with DNA synthesis or the function of cyclin-dependent kinases (CDKs). Research on compounds structurally related to 6-Hydrazinyl-9-pentofuranosyl-9H-purine has demonstrated potent effects on cell cycle checkpoints. For instance, certain 6-substituted purine derivatives have been shown to induce cell cycle arrest in the G2/M phase in non-small cell lung cancer (NSCLC) cell lines, such as A549 and H460. researchgate.net Similarly, the therapeutic purine analog 6-Mercaptopurine has been observed to cause an accumulation of cells in the G2/M, S, and sub-G1 phases in developing neural progenitor cells. nih.gov This arrest prevents the cell from entering mitosis, providing a window for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

| Compound Type | Model System | Observed Effect | Reference |

|---|---|---|---|

| 6-substituted purine derivative | A549 & H460 Lung Cancer Cells | Induction of G2/M phase arrest in a time-dependent manner. | researchgate.net |

| 6-Mercaptopurine | Fetal Rat Neural Progenitor Cells | Accumulation of cells at G2/M, S, and sub-G1 phases. | nih.gov |

The induction of cell cycle arrest by purine analogs is frequently linked to the subsequent activation of apoptotic pathways. The appearance of a sub-G1 peak in flow cytometry analysis is a hallmark of apoptosis, indicating DNA fragmentation. nih.gov Studies on a novel 6-substituted purine inhibitor demonstrated that a decrease in the percentage of cells in the G2/M phase was accompanied by a significant increase in the sub-G1 population, confirming the initiation of apoptosis following cell cycle arrest. researchgate.net

Mechanistically, this process can be triggered through intrinsic or extrinsic pathways. The intrinsic pathway, often initiated by cellular stress such as DNA damage or metabolic disruption, involves the activation of p53, a tumor suppressor protein that can mediate both cell cycle arrest and apoptosis. nih.govnih.gov Activation of p53 can lead to the upregulation of pro-apoptotic proteins from the Bcl-2 family, causing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. nih.gov This, in turn, leads to the activation of a cascade of executioner caspases (like caspase-3 and -7) that dismantle the cell. nih.gov The observed increase in the active form of p53 in cells treated with 6-Mercaptopurine supports the involvement of this pathway. nih.gov

The biological activity of 6-Hydrazinyl-9-pentofuranosyl-9H-purine is contingent upon its interaction with specific protein targets. While a definitive binding profile for this exact compound is not widely documented, in silico molecular docking studies and in vitro assays of analogous purine nucleosides provide a predictive framework for its potential interactions. Purine derivatives are known to target a wide range of proteins, particularly enzymes that use purine-based substrates, such as kinases and polymerases.

Molecular docking studies of nucleoside analogs with viral proteases have detailed the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The hydroxyl groups of the pentofuranosyl sugar and the nitrogen atoms of the purine ring are common hydrogen bond donors and acceptors. The hydrazinyl group of 6-Hydrazinyl-9-pentofuranosyl-9H-purine offers additional potential for hydrogen bonding with amino acid residues like serine, cysteine, and glycine in a protein's active site. ejmo.org

π-π Stacking/T-shaped Interactions: The aromatic purine ring can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as histidine, tyrosine, or phenylalanine. ejmo.org

Hydrophobic Interactions: Alkyl side chains of amino acids like methionine can form π-alkyl interactions with the purine ring, contributing to binding affinity. ejmo.org

For example, 6-morpholino purine derivatives have been modeled to bind within the active site of kinases like PI3Kα, highlighting the importance of the purine scaffold for anchoring within the ATP-binding pocket. nih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Pentofuranosyl -OH groups, Purine Nitrogens, 6-Hydrazinyl group | Serine, Cysteine, Glycine, Histidine | ejmo.org |

| π-π Stacking / T-shaped | Purine Ring System | Histidine, Phenylalanine, Tyrosine | ejmo.org |

| π-Alkyl (Hydrophobic) | Purine Ring System | Methionine, Alanine, Valine | ejmo.org |

Structure Activity Relationship Sar Studies and Structural Biology of 6 Hydrazinyl 9 Pentofuranosyl 9h Purine Analogs

Identification of Key Structural Determinants for Biological Activity

The biological activity of purine (B94841) nucleoside analogs is profoundly influenced by specific structural features. For a range of 6-modified purine riboside analogues, the nature of the substituent at the C6 position is a critical determinant of their ability to act as modulators of biological processes. For instance, in the context of activating the human Stimulator of Interferon Genes (hSTING) protein, a key component of the innate immune system, certain 6-O-alkyl nucleoside analogues have demonstrated activity. nih.gov This suggests that the size, shape, and electronic properties of the group at C6 are pivotal for molecular recognition and subsequent biological response.

The interplay between different parts of the molecule—the purine base, the sugar moiety, and the specific substituents—collectively dictates the compound's interaction with its biological target.

Impact of Purine Core Substitutions on Molecular Interactions

Research on 6-morpholino- and 6-amino-9-sulfonylpurine derivatives has shown that electron-donating substituents at the C6 position can be beneficial for the stability of the final products. nih.gov This stability can, in turn, influence how the molecule presents itself for binding to a biological target. The electronic nature of the C6 substituent can impact the charge distribution across the purine ring system, thereby modulating the strength and nature of interactions with amino acid residues in a protein's binding pocket.

In a broader context, the functionalization of the C6 position of purine nucleosides through C-nucleophilic substitution has been explored to create novel analogs. nih.gov This approach allows for the introduction of a wide variety of substituents, each capable of forming distinct molecular interactions. The specific nature of these interactions is crucial for the compound's biological effect, whether it be inhibition of an enzyme or modulation of a receptor.

Table 1: Impact of C6 Substituents on the Properties of Purine Derivatives

| C6 Substituent | Potential Impact on Molecular Interactions | Reference |

| Alkyl groups | Can enhance hydrophobic interactions within the binding pocket. | nih.gov |

| Amino group | Can act as a hydrogen bond donor and acceptor. | nih.gov |

| Morpholino group | Can participate in hydrogen bonding and alter steric bulk. | nih.gov |

| Hydrazinyl group | Can act as a hydrogen bond donor and potentially chelate metal ions. |

This table presents potential impacts based on general chemical principles and findings from related compounds.

Role of Pentofuranosyl Moiety Modifications on Cellular Uptake and Metabolism (Mechanistic)

The pentofuranosyl moiety, the sugar component of the nucleoside, plays a crucial role in the cellular uptake and metabolic fate of these compounds. Modifications to this sugar can significantly affect their pharmacokinetic properties.

The stereochemistry and substituents on the pentofuranosyl ring are critical. For instance, in the context of hepatitis C virus (HCV) inhibitors, the ribo configuration with 2'- and 3'-hydroxyl groups was found to be important for activity. nih.gov The introduction of a 2'-C-methyl group in some purine nucleosides led to increased resistance to metabolic enzymes like adenosine (B11128) deaminase and purine nucleoside phosphorylase. nih.gov This highlights how modifications to the sugar can protect the nucleoside from rapid degradation, thereby prolonging its potential therapeutic effect.

The hydroxyl groups on the pentofuranosyl ring are key for phosphorylation by cellular kinases, a necessary step for the activation of many nucleoside analogs to their triphosphate form, which is often the active species that inhibits polymerases. Therefore, any modification to these hydroxyl groups can have a profound impact on the compound's mechanism of action.

Influence of Hydrazine (B178648) Group Conformation and Electronic Properties on Binding Affinity

The hydrazine group at the C6 position introduces unique conformational and electronic properties that can significantly influence binding affinity. The N-N single bond of the hydrazine moiety allows for rotation, leading to different possible conformations (syn/anti) relative to the purine ring. The preferred conformation in a protein-ligand complex will be the one that maximizes favorable interactions.

The electronic properties of the hydrazine group are also distinct. It is a good hydrogen bond donor and can also participate in coordination with metal ions. The lone pair of electrons on the nitrogen atoms can engage in various non-covalent interactions within a binding site. The synthesis of related compounds, such as fluorenyl-hydrazonothiazole derivatives, demonstrates the chemical versatility of the hydrazine functional group in forming complex molecular scaffolds. mdpi.com

Conformational Analysis and Stereochemical Effects on Biological Function

The stereochemistry of the pentofuranosyl moiety is also of paramount importance. For example, studies on 2'-deoxy-2'-fluoro-β-L-arabinofuranosyl purine nucleosides have shown that the L-configuration can be essential for anti-HBV activity. nih.gov This demonstrates that even subtle changes in the spatial arrangement of atoms can lead to dramatic differences in biological effect.

For 6-hydrazinyl-9-pentofuranosyl-9H-purine, a detailed conformational analysis would be necessary to understand its preferred three-dimensional structure in solution and when bound to a biological target. This would involve studying the rotational freedom around the C6-hydrazinyl bond, the glycosidic bond torsion angle, and the sugar pucker. These conformational preferences, in concert with the electronic properties of the molecule, ultimately govern its biological function.

Computational Chemistry and in Silico Modeling for Mechanistic Elucidation and Analog Design

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to investigate the electronic properties of a molecule, offering deep understanding of its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are particularly valuable. For purine (B94841) derivatives, QM calculations can elucidate tautomeric preferences, which are crucial for receptor recognition and binding.

A study on 6-morpholino and 6-amino-9-sulfonylpurine derivatives utilized DFT calculations to investigate the stability of different tautomers and the final N-9-sulfonylated products. nih.gov The findings revealed that electron-donating substituents at the C6 position of the purine ring, such as an amino or morpholino group, are beneficial for promoting the predominance of the desired N9 tautomer, which is essential for the synthesis strategy. nih.gov These calculations also help in understanding the stability of the final compounds. nih.gov Such an approach would be directly applicable to 6-Hydrazinyl-9-pentofuranosyl-9h-purine to determine its most stable tautomeric form and to predict its electronic characteristics, such as the distribution of electron density and the locations of electrophilic and nucleophilic sites, which govern its chemical reactivity and potential interactions with biological targets.

Molecular Docking and Dynamics Simulations with Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. This method is crucial for understanding the structural basis of inhibition and for designing novel inhibitors. Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-protein complex and observe its dynamic behavior over time. nih.govnih.gov

For purine analogs, these techniques have been widely applied. Docking studies of various purine derivatives have been used to explore their binding modes within the active sites of targets like cyclin-dependent kinase 9 (CDK9), heat shock protein 90 (Hsp90), and phosphatidylinositol-3 kinase (PI3K). nih.govmdpi.commdpi.com For example, in a study on 2,9-disubstituted-6-morpholino purine derivatives, molecular docking was used to screen a virtual library of compounds against the four isoforms of class I PI3K, identifying potential selective inhibitors. mdpi.com MD simulations further refine these findings by revealing how the complex behaves in a simulated physiological environment, assessing the stability of key interactions, such as hydrogen bonds, and highlighting conformational changes in the protein upon ligand binding. nih.govnih.gov For 6-Hydrazinyl-9-pentofuranosyl-9h-purine, docking and MD simulations could identify its most likely biological targets and elucidate the specific amino acid interactions that stabilize its binding, providing a roadmap for structural modification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that influence activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds. nih.govnih.gov This predictive capability significantly accelerates the design of more potent analogs. nih.gov

The development of a QSAR model involves selecting a training set of molecules with known activities, calculating relevant molecular descriptors, and generating a statistically robust equation. nih.gov For instance, a 3D-QSAR study on 9H-purine derivatives as EGFR inhibitors successfully constructed a model to understand the structure-activity relationship and guide the design of new molecules. researchgate.net Similarly, atom-based 3D-QSAR models have been generated for other inhibitor classes to correlate structural features with inhibitory activity. mdpi.com For 6-Hydrazinyl-9-pentofuranosyl-9h-purine, a QSAR study involving a series of its analogs could identify the specific structural features of the hydrazinyl and pentofuranosyl moieties that are critical for its biological effects, enabling the predictive design of derivatives with enhanced activity.

Ligand-Based and Structure-Based Computational Design Approaches

The design of novel analogs can be broadly categorized into ligand-based and structure-based approaches. Ligand-based design is employed when the 3D structure of the biological target is unknown. This method relies on the knowledge of other molecules (ligands) that bind to the target. A key technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This pharmacophore model then serves as a template for designing new molecules or searching databases for compounds with similar features. nih.govbu.edu.eg

Conversely, structure-based drug design relies on the known 3D structure of the target biomolecule, often obtained through X-ray crystallography or NMR spectroscopy. mdpi.com This approach allows for the rational design of ligands that can fit precisely into the target's binding site, maximizing favorable interactions and affinity. mdpi.com Studies on purine-based Hsp90 inhibitors have used the crystal structure of the enzyme's N-terminal domain to design new derivatives that occupy specific hydrophobic pockets, leading to compounds with improved inhibitory activity. mdpi.com For 6-Hydrazinyl-9-pentofuranosyl-9h-purine, a combination of these approaches could be used. A ligand-based pharmacophore could be developed from it and other known active purine nucleosides, while a structure-based approach could be used to dock it into the active sites of known purine-binding enzymes to guide the design of more selective and potent analogs. nih.govmdpi.com

Prediction of Metabolic Pathways and Enzyme Interactions (In silico)

In silico methods are increasingly used to predict the metabolic fate of drug candidates, a critical step in assessing their potential bioavailability and toxicity. Computational models can simulate the interactions of a compound with key metabolic enzymes, such as those in the cytochrome P450 family or, in the case of purine analogs, enzymes involved in purine metabolism. nih.gov

Interactive Data Table: Summary of Computational Findings

| Technique | Compound Class / Target | Key Findings | Reference |

| Quantum Mechanics (DFT) | 6-substituted-9-sulfonylpurines | Determined tautomeric stability and the electronic benefit of C6 substituents for synthesis. | nih.gov |

| Molecular Docking | 2,9-disubstituted-6-morpholino purines / PI3K | Identified selective inhibitors for PI3Kα and PI3Kγ isoforms from a virtual library. | mdpi.com |

| Molecular Dynamics | Xanthine Oxidase Inhibitors | Revealed stability of ligand-protein complexes and conformational changes upon binding. | nih.govnih.gov |

| 3D-QSAR | 9H-purine derivatives / EGFR | Established a quantitative relationship between structure and EGFR inhibitory activity. | researchgate.net |

| Structure-Based Design | Purine-based inhibitors / Hsp90 | Guided the design of new analogs to fit into a specific hydrophobic binding pocket of Hsp90. | mdpi.com |

| Ligand-Based Design | HDAC2 Inhibitors | Generated a pharmacophore model from active compounds to guide the design of new inhibitors. | nih.gov |

| Metabolic Pathway Modeling | Purine Salvage Pathway / L. donovani | Identified critical enzymes in the pathway that could serve as potential drug targets. | nih.gov |

Biochemical and Cellular Research Applications Non Clinical and Mechanistic

Utilization as Biochemical Probes for Enzyme Mechanism Elucidation

The hydrazine (B178648) moiety at the C6 position of the purine (B94841) ring in 6-Hydrazinyl-9-pentofuranosyl-9H-purine and related compounds introduces unique chemical properties that can be exploited to study enzyme mechanisms. While specific studies detailing the use of 6-Hydrazinyl-9-pentofuranosyl-9H-purine as a probe are not extensively documented in publicly available literature, the principles of using hydrazine-containing molecules as biochemical probes are well-established. acs.orgnih.gov Hydrazine derivatives can act as nucleophiles or be involved in redox reactions, making them suitable for probing the active sites of enzymes. acs.orgnih.gov

For instance, substituted hydrazines have been utilized to study enzymes with electrophilic cofactors. acs.org The reactivity of the hydrazine group can lead to the formation of covalent adducts with the enzyme or its cofactor, allowing for the identification of active site residues and the characterization of catalytic intermediates. acs.orgnih.gov This approach is particularly useful for enzymes that are otherwise difficult to study using traditional substrate analogues.

In the context of purine-metabolizing enzymes, analogues of 6-Hydrazinyl-9-pentofuranosyl-9H-purine could potentially be used to investigate the mechanisms of enzymes such as adenosine (B11128) deaminases or purine nucleoside phosphorylases. nih.govuochb.cz For example, studies with substrate analogues for adenosine deaminase acting on RNA (ADAR) have helped to infer features of the enzyme's active site and reaction mechanism. nih.gov The introduction of a hydrazine group could provide a reactive handle to trap the enzyme-substrate complex or to report on the chemical environment of the active site.

Application in Cell Biology for Investigating Purine Metabolism and Signaling Pathways

Purine metabolism and signaling are fundamental to cellular life, controlling processes from nucleic acid synthesis to energy homeostasis and signal transduction. nih.govnih.govnih.gov Purine analogues like 6-Hydrazinyl-9-pentofuranosyl-9H-purine can be introduced into cells to perturb these pathways and thereby study their function and regulation.

These analogues can be recognized by cellular transporters and enzymes, leading to their incorporation into metabolic pathways. acs.org For example, a study on 6-thioguanosine (B559654), a related thiopurine, demonstrated its incorporation into the RNA of leukemia and breast cancer cells. acs.org The subsequent chemical conversion of the incorporated thiopurine to a 6-hydrazino-2-aminopurine derivative allowed for its detection in RNA sequencing, providing a method to track RNA synthesis and decay. acs.org This highlights how a hydrazino-purine derivative can be used to investigate nucleic acid metabolism.

Furthermore, by observing the downstream effects of introducing a purine analogue, researchers can dissect complex signaling cascades. The perturbation of purine nucleotide pools can impact a wide range of cellular processes, and by monitoring these changes, the roles of specific pathways can be elucidated. nih.gov The yeast Saccharomyces cerevisiae is a powerful model organism for such studies due to the high conservation of purine metabolism pathways between yeast and humans. nih.govnih.govresearchgate.net

Development of In Vitro Assays for Molecular Target Validation

A significant application of 6-Hydrazinyl-9-pentofuranosyl-9H-purine derivatives is in the development of in vitro assays for validating molecular targets, particularly in the context of drug discovery.

A key example is the study of 6-hydrazinopurine (B103314) 2'-methyl ribonucleosides as potential inhibitors of the hepatitis C virus (HCV). nih.gov In this research, the initial nucleoside analogues showed a lack of antiviral activity, which was correlated with a poor affinity for adenosine kinase, a crucial enzyme for the activation of many nucleoside prodrugs. nih.gov This finding itself is a form of molecular target validation, indicating that the parent compound is not an efficient substrate for the intended activating enzyme.

To overcome this, researchers synthesized 5'-monophosphate prodrugs of these 6-hydrazinopurine ribonucleosides. nih.gov This strategy bypasses the need for the initial phosphorylation step by adenosine kinase. The resulting prodrugs exhibited a dramatic increase in anti-HCV activity, with some showing over a 1000-fold improvement compared to the parent nucleoside. nih.gov This demonstrates the use of these compounds in developing and validating a prodrug approach to target the HCV RNA polymerase.

Table 1: In Vitro Activity of a 6-Hydrazinopurine Ribonucleoside and its Prodrug against HCV nih.gov

| Compound | Parent Nucleoside EC₅₀ (µM) | 5'-Monophosphate Prodrug EC₅₀ (nM) | Fold Improvement |

| 6-hydrazinopurine 2'-methyl ribonucleoside derivative | 92 | 24 | >1000 |

EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. This interactive table allows for the comparison of the efficacy of the parent nucleoside and its prodrug derivative.

Studies on Cellular Processes in Model Organisms and Cell Lines (Mechanistic)

The mechanistic effects of purine analogues are often investigated in model organisms and various cell lines. While specific studies focusing solely on 6-Hydrazinyl-9-pentofuranosyl-9H-purine are not widely reported, research on related compounds provides a framework for its potential applications.

For example, the antiproliferative effects of 6-thioguanosine monophosphate prodrugs have been evaluated in thiopurine-resistant leukemia and breast cancer cell lines. acs.org These studies investigate the molecular basis of drug resistance and seek to identify strategies to overcome it. acs.org Mechanistic studies in such cell lines often involve analyzing the expression of key enzymes in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), to understand how cells respond to the purine analogue. acs.org

The yeast Saccharomyces cerevisiae serves as an excellent model organism for dissecting the effects of purine analogues on fundamental cellular processes. nih.govnih.govresearchgate.net Due to the genetic tractability of yeast, researchers can easily create mutations in genes involved in purine metabolism and assess how these mutations alter the cellular response to a compound like 6-Hydrazinyl-9-pentofuranosyl-9H-purine. Such studies can reveal the specific pathways affected by the compound and provide insights into its mechanism of action at a cellular level. nih.govresearchgate.net

Design and Development of Nucleic Acid Analogs for Research Tools (e.g., universal bases, probes for SNP detection)

The unique properties of the 6-hydrazinyl group make 6-Hydrazinyl-9-pentofuranosyl-9H-purine a candidate for the development of specialized nucleic acid analogues for various research applications.

One area of application is in the development of probes for detecting single nucleotide polymorphisms (SNPs). Peptide nucleic acid (PNA) probes, which are synthetic DNA mimics, are effective for SNP detection due to the significant destabilization of PNA/DNA duplexes by mismatches. nih.govnih.gov While not directly involving a hydrazinyl-purine, the principle of using modified nucleobases to enhance detection specificity is relevant. A 6-hydrazinylpurine could potentially be incorporated into an oligonucleotide probe to alter its hybridization properties or to provide a reactive tag for signal generation.

A more direct, though related, example comes from a method developed for RNA sequencing. In this technique, metabolically incorporated 6-thioguanosine (6sG) in RNA is chemically converted to a 6-hydrazino-2-aminopurine derivative. acs.org This modified base is then read as an adenine (B156593) during reverse transcription, creating a specific mutation signature that can be detected by sequencing. acs.org This innovative use of a hydrazino-purine derivative as a research tool demonstrates the potential for creating novel methodologies for nucleic acid analysis.

The synthesis of various nucleoside analogues from hydrazine derivatives has been explored, opening up possibilities for creating a diverse range of research tools. nih.gov These synthetic strategies can be employed to create nucleic acid building blocks with novel functionalities, such as universal bases that can pair with any of the four natural bases, or fluorescent probes for studying nucleic acid structure and dynamics.

Advanced Analytical and Biophysical Methodologies in Research on 6 Hydrazinyl 9 Pentofuranosyl 9h Purine

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification in Biological Systems

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and quantification of metabolites of 6-Hydrazinyl-9-pentofuranosyl-9h-purine in complex biological matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) enable the separation of the parent compound from its metabolites prior to mass analysis. The high mass accuracy and resolution of HRMS instruments, like Orbitrap and FT-ICR mass spectrometers, allow for the determination of the elemental composition of metabolites, facilitating their structural elucidation.

In a typical workflow, a biological sample (e.g., plasma, urine, or cell lysate) containing the compound of interest is processed and injected into an LC-HRMS system. The resulting data provides mass-to-charge ratios (m/z) with high precision. Fragmentation of the parent ion and its metabolites using techniques like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) generates characteristic fragmentation patterns. These patterns, when compared to known fragmentation pathways of purine (B94841) nucleosides, help in identifying the sites of metabolic modification.

For a related class of compounds, the purine nucleosides, fragmentation often involves the cleavage of the glycosidic bond, leading to the formation of ions corresponding to the purine base and the pentofuranosyl sugar. The mass shift from the parent compound to its metabolites can indicate specific metabolic transformations such as oxidation, glucuronidation, or sulfation.

Table 1: Illustrative HRMS Data for a Hypothetical Metabolite of a Purine Nucleoside Analog

| Ion | Observed m/z | Calculated m/z | Mass Accuracy (ppm) | Proposed Elemental Formula | Putative Modification |

| [M+H]⁺ | 315.1234 | 315.1230 | 1.3 | C₁₀H₁₅N₆O₅⁺ | Parent Compound |

| [M+O+H]⁺ | 331.1183 | 331.1179 | 1.2 | C₁₀H₁₅N₆O₆⁺ | Hydroxylation |

| [M+Glucuronide+H]⁺ | 491.1550 | 491.1548 | 0.4 | C₁₆H₂₃N₆O₁₁⁺ | Glucuronidation |

This table is illustrative and does not represent actual data for 6-Hydrazinyl-9-pentofuranosyl-9h-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of 6-Hydrazinyl-9-pentofuranosyl-9h-purine and for studying its interactions with biomolecules at an atomic level. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assigning the complex spectra of nucleoside analogs. Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, typically those on adjacent carbon atoms within the pentofuranosyl ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments allow for the unambiguous assignment of all proton and carbon signals in the molecule.

Furthermore, NMR can be used to study the binding of 6-Hydrazinyl-9-pentofuranosyl-9h-purine to its biological target, such as a protein kinase. Chemical shift perturbation (CSP) mapping involves acquiring 2D NMR spectra of a ¹⁵N-labeled protein in the absence and presence of the compound. Changes in the chemical shifts of specific amino acid residues upon ligand binding reveal the binding site on the protein surface.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 6-Substituted Purine Ribonucleoside Analog in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-8 | 8.45 (s) | 145.2 |

| H-2 | 8.20 (s) | 152.5 |

| H-1' | 5.95 (d, J=6.0 Hz) | 88.0 |

| H-2' | 4.65 (t, J=5.5 Hz) | 74.5 |

| H-3' | 4.20 (t, J=5.0 Hz) | 70.8 |

| H-4' | 4.00 (q, J=4.5 Hz) | 86.2 |

| H-5'a, 5'b | 3.70 (m), 3.60 (m) | 61.5 |

This table presents typical chemical shift ranges for a purine ribonucleoside and is for illustrative purposes.

X-ray Crystallography of Compound-Biomolecule Complexes for Atomic-Level Insights

X-ray crystallography provides unparalleled atomic-level detail of the three-dimensional structure of 6-Hydrazinyl-9-pentofuranosyl-9h-purine when bound to its target biomolecule. By determining the crystal structure of the compound-protein complex, researchers can visualize the precise binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

This detailed structural information is invaluable for structure-based drug design. It allows medicinal chemists to understand the key interactions responsible for binding affinity and selectivity, and to design new analogs with improved properties. For example, the crystal structure of a related compound, 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine, revealed the specific conformation of the purine and the substituent in the binding pocket. nih.gov

The process involves co-crystallizing the target protein with the compound, followed by diffraction of X-rays by the resulting crystals. The diffraction pattern is then used to calculate an electron density map, into which the atomic model of the complex is built and refined.

Table 3: Illustrative Crystallographic Data for a Purine Analog-Protein Complex

| Parameter | Value |

| PDB ID | XXXX |

| Resolution (Å) | 2.1 |

| R-work / R-free | 0.19 / 0.23 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |

| Key Interactions | Hydrogen bond to backbone carbonyl of Val85; Pi-stacking with Phe146 |

This table is a representative example of crystallographic data and does not correspond to a specific entry for the subject compound.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the binding thermodynamics and kinetics of the interaction between 6-Hydrazinyl-9-pentofuranosyl-9h-purine and its biological target.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.net This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. This information helps to elucidate the driving forces behind the interaction, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules).

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (e.g., 6-Hydrazinyl-9-pentofuranosyl-9h-purine) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time. escholarship.org SPR provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ) can be calculated from the ratio of these rate constants (kₑ/kₐ). This kinetic data is crucial for understanding the residence time of the compound on its target, which can be a key determinant of its pharmacological efficacy.

Table 4: Representative Thermodynamic and Kinetic Data for a Purine Analog-Protein Interaction

| Technique | Parameter | Value |

| ITC | Binding Affinity (Kₐ) | 2.5 x 10⁷ M⁻¹ |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | |

| Entropy Change (TΔS) | 1.5 kcal/mol | |

| SPR | Association Rate (kₐ) | 1.2 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kₑ) | 4.8 x 10⁻³ s⁻¹ | |

| Dissociation Constant (Kₑ) | 40 nM |

This table provides example data and is not specific to 6-Hydrazinyl-9-pentofuranosyl-9h-purine.

Future Research Directions and Emerging Avenues for 6 Hydrazinyl 9 Pentofuranosyl 9h Purine

The landscape of drug discovery and development for purine (B94841) nucleoside analogues is continuously evolving, driven by advancements in technology and a deeper understanding of cellular biology. For the specific compound, 6-Hydrazinyl-9-pentofuranosyl-9h-purine, future research is poised to build upon the extensive knowledge gained from related purine derivatives. The following sections outline key forward-looking research directions that could unlock its full therapeutic potential. These avenues focus on innovative synthesis, computational design, novel biological investigations, and systems-level understanding.

Q & A

Q. What are the foundational synthesis strategies for 6-Hydrazinyl-9-pentofuranosyl-9H-purine, and what key reagents are employed?

The synthesis typically involves multi-step reactions starting with a purine core. Key steps include:

- Alkylation/Etherification : Introducing the pentofuranosyl group via nucleophilic substitution under controlled conditions (e.g., using Lewis acids like BF₃·Et₂O as catalysts) .

- Hydrazine Functionalization : Reaction with hydrazine derivatives at the C6 position, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) is critical for isolating the target compound from byproducts .

Q. How is the structural integrity of 6-Hydrazinyl-9-pentofuranosyl-9H-purine validated post-synthesis?

- Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of hydrazine substitution and sugar moiety conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pentofuranosyl ring configuration .

Q. What are the recommended storage conditions to maintain compound stability?

- Store at -20°C in airtight, light-protected vials under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the hydrazine group .

- Solubility in DMSO or ethanol (>10 mM) is preferred for long-term storage; avoid aqueous buffers unless stabilized with cryoprotectants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Parameter Screening : Use Design of Experiments (DoE) to test variables:

- Temperature : 60–80°C for hydrazine coupling to balance reaction rate and side-product formation .

- Catalyst Load : 5–10 mol% Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (if applicable) .

- In-line Analytics : Employ HPLC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Q. What analytical strategies resolve contradictions in reported biological activity data?

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity readings .

- Target Engagement Studies : Use isothermal titration calorimetry (ITC) to confirm direct binding to purported enzyme targets (e.g., kinases) .

Q. How are byproducts characterized during synthesis, and what mechanistic insights do they provide?

- Byproduct Identification :

- N-Oxidation : Detectable via HRMS (m/z +16) under oxidative conditions .

- Sugar Ring Opening : Observed in acidic media; confirmed by loss of characteristic ¹³C signals for the pentofuranosyl group .

- Mechanistic Implications : Byproducts suggest competing pathways (e.g., SN1 vs. SN2 mechanisms), guiding solvent polarity adjustments .

Q. What methodologies quantify trace impurities in 6-Hydrazinyl-9-pentofuranosyl-9H-purine batches?

- HPLC-UV/ELSD : Use C18 columns with ion-pairing agents (e.g., TFA) to separate hydrazine-related impurities .

- qNMR : Quantifies residual solvents (e.g., DMF) down to 0.1% w/w using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How can computational modeling aid in predicting regioselectivity during functionalization?

- DFT Calculations : Simulate transition states to predict preferential substitution at C6 vs. C2 positions .

- Molecular Dynamics (MD) : Model solvent effects on sugar ring puckering, which influences hydrazine accessibility .

Methodological Guidance for Common Challenges

Q. Addressing Low Solubility in Biological Assays

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility without altering bioactivity .

- Pro-drug Derivatization : Temporarily mask the hydrazine group with acetyl or Boc-protecting groups for improved cell permeability .

Q. Reconciling Discrepancies in Enzyme Inhibition IC₅₀ Values

- Assay Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.5) to mimic physiological conditions .

- Orthogonal Assays : Compare fluorescence-based readouts with radiometric assays to exclude interference from compound autofluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.